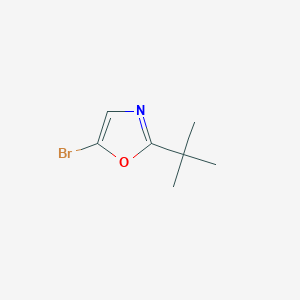

5-Bromo-2-tert-butyl-1,3-oxazole

Description

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-2-tert-butyl-1,3-oxazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10BrNO/c1-7(2,3)6-9-4-5(8)10-6/h4H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJBSKVVIPIJHNK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NC=C(O1)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 5-Bromo-2-tert-butyl-1,3-oxazole: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-2-tert-butyl-1,3-oxazole is a halogenated heterocyclic compound that holds significant potential as a versatile building block in medicinal chemistry and organic synthesis. The oxazole ring is a key structural motif found in a wide array of biologically active natural products and synthetic compounds, exhibiting activities such as anticancer, anti-inflammatory, and antimicrobial properties. The presence of a bromine atom at the 5-position and a sterically demanding tert-butyl group at the 2-position imparts unique chemical reactivity and physical properties to this molecule. The bromine atom serves as a valuable handle for post-synthetic modifications, particularly in transition metal-catalyzed cross-coupling reactions, enabling the facile introduction of diverse molecular fragments. The tert-butyl group can influence the molecule's solubility, metabolic stability, and conformational preferences, which are critical parameters in drug design. This guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential applications of 5-Bromo-2-tert-butyl-1,3-oxazole, offering valuable insights for its utilization in research and development.

Chemical Structure and Properties

The chemical structure of 5-Bromo-2-tert-butyl-1,3-oxazole is characterized by a five-membered 1,3-oxazole ring substituted with a tert-butyl group at the C2 position and a bromine atom at the C5 position.

Molecular Formula: C₇H₁₀BrNO

Key Structural Features:

-

1,3-Oxazole Core: An aromatic five-membered heterocycle containing one oxygen and one nitrogen atom. This core is relatively electron-rich and can participate in various chemical transformations.

-

tert-Butyl Group (C2): This bulky alkyl group provides steric hindrance around the C2 position, which can influence the regioselectivity of certain reactions. It also increases the lipophilicity of the molecule.

-

Bromine Atom (C5): The bromine atom at the C5 position is a key functional group that can be readily displaced or utilized in cross-coupling reactions, making it a prime site for molecular diversification.

Physicochemical Properties

| Property | Predicted Value/Information | Source |

| Molecular Weight | 203.06 g/mol | N/A |

| Monoisotopic Mass | 202.9946 g/mol | [1] |

| Appearance | Likely a colorless to pale yellow oil or low-melting solid | N/A |

| Solubility | Expected to be soluble in common organic solvents like dichloromethane, chloroform, ethyl acetate, and THF. | N/A |

| Boiling Point | Estimated to be in the range of 180-220 °C at atmospheric pressure. | N/A |

| XLogP3 | 3.1 | [1] |

Spectroscopic Data (Predicted)

The following spectroscopic data is predicted based on the analysis of structurally similar compounds and general principles of NMR and IR spectroscopy.[2]

¹H NMR (400 MHz, CDCl₃):

-

δ 7.2-7.4 ppm (s, 1H): This singlet corresponds to the proton at the C4 position of the oxazole ring.

-

δ 1.3-1.5 ppm (s, 9H): This singlet is characteristic of the nine equivalent protons of the tert-butyl group.

¹³C NMR (100 MHz, CDCl₃):

-

δ 160-165 ppm: Quaternary carbon at the C2 position, attached to the tert-butyl group.

-

δ 140-145 ppm: Carbon at the C4 position.

-

δ 115-120 ppm: Brominated carbon at the C5 position.

-

δ 30-35 ppm: Quaternary carbon of the tert-butyl group.

-

δ 28-30 ppm: Methyl carbons of the tert-butyl group.

Infrared (IR) Spectroscopy (neat):

-

~2970 cm⁻¹: C-H stretching of the tert-butyl group.

-

~1600 cm⁻¹, ~1550 cm⁻¹: C=N and C=C stretching vibrations of the oxazole ring.

-

~1100 cm⁻¹: C-O-C stretching of the oxazole ring.

-

~600-700 cm⁻¹: C-Br stretching.

Mass Spectrometry (EI):

-

M⁺ and M⁺+2 peaks in a roughly 1:1 ratio, characteristic of a monobrominated compound.

-

Fragment ion corresponding to the loss of a methyl group from the tert-butyl moiety.

Synthesis of 5-Bromo-2-tert-butyl-1,3-oxazole

A plausible and efficient two-step synthetic route to 5-Bromo-2-tert-butyl-1,3-oxazole involves the initial formation of the 2-tert-butyl-1,3-oxazole precursor, followed by regioselective bromination at the C5 position.

Step 1: Synthesis of 2-tert-butyl-1,3-oxazole via Van Leusen Reaction

The Van Leusen oxazole synthesis is a powerful method for the formation of 5-substituted oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC).[3][4] In this case, pivalaldehyde (2,2-dimethylpropanal) serves as the aldehyde component.

Caption: Workflow for the synthesis of 2-tert-butyl-1,3-oxazole.

Experimental Protocol:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add pivalaldehyde (1.0 eq), tosylmethyl isocyanide (1.05 eq), and anhydrous methanol.

-

Addition of Base: Add potassium carbonate (1.5 eq) to the mixture.

-

Reaction: Heat the reaction mixture to reflux and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

-

Extraction: Partition the residue between water and a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Extract the aqueous layer with the organic solvent.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure 2-tert-butyl-1,3-oxazole.

Step 2: Bromination of 2-tert-butyl-1,3-oxazole

The bromination of the 2-tert-butyl-1,3-oxazole intermediate is regioselectively achieved at the C5 position using N-bromosuccinimide (NBS), a convenient and selective brominating agent for electron-rich heterocycles.[5][6][7]

Sources

- 1. rsc.org [rsc.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Van Leusen Oxazole Synthesis [organic-chemistry.org]

- 5. N-Bromosuccinimide (NBS) [organic-chemistry.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

Strategic Reagent Profile: 5-Bromo-2-tert-butyl-1,3-oxazole

The following technical guide provides an in-depth analysis of 5-Bromo-2-tert-butyl-1,3-oxazole , a specialized heterocyclic building block used in medicinal chemistry.

CAS Number: 1823957-38-5 Formula: C₇H₁₀BrNO Molecular Weight: 204.07 g/mol

Executive Summary

5-Bromo-2-tert-butyl-1,3-oxazole is a high-value intermediate designed for the synthesis of metabolically stable drug candidates. Its structural utility lies in the combination of the tert-butyl group (which provides steric bulk and metabolic resistance) and the C-5 bromine atom (a versatile handle for palladium-catalyzed cross-coupling).

This guide addresses the sourcing challenges, synthesis logic, and quality parameters required for integrating this reagent into pharmaceutical workflows.

Technical Dossier & Chemical Logic

Structural Significance

In drug design, the oxazole ring serves as a bioisostere for amides or esters, improving oral bioavailability.

-

The tert-Butyl Advantage: Located at the C-2 position, the bulky tert-butyl group blocks metabolic oxidation at the most vulnerable site of the oxazole ring, significantly extending the half-life of the final drug molecule.

-

The Bromine Handle: The bromine at C-5 is electronically activated for cross-coupling reactions (Suzuki-Miyaura, Stille, Negishi), allowing for the rapid construction of complex biaryl systems.

Synthesis Pathways (The "Make vs. Buy" Decision)

For researchers unable to source the compound directly due to stock shortages, in-house synthesis is a viable alternative. The most reliable route involves the direct bromination of the parent heterocycle, 2-tert-butyl-1,3-oxazole.

Protocol A: Direct Bromination (Recommended)

-

Precursor: 2-tert-butyl-1,3-oxazole (CAS 1023292-94-5).[1]

-

Reagent: N-Bromosuccinimide (NBS) or Br₂/LiHMDS.

-

Mechanism: Electrophilic aromatic substitution (SEAr) or Lithiation-Bromination.

-

Note: The C-5 position is the most electron-rich and accessible site for electrophilic attack in 2-substituted oxazoles.

-

Protocol B: De Novo Cyclization

-

Precursor: α,α-Dibromoenamides or cyclization of specific acyclic precursors.

-

Utility: Generally reserved for industrial scale-up where raw material costs outweigh the convenience of Protocol A.

Synthesis Workflow Diagram

The following diagram illustrates the critical decision pathways for synthesizing or derivatizing this scaffold.

Caption: Synthesis workflow from parent oxazole to final drug candidate via bromination and cross-coupling.

Sourcing & Market Intelligence

Supplier Landscape

This compound is often classified as a "Building Block" or "Screening Compound," meaning it may not be in stock for immediate bulk shipment. It is frequently synthesized on demand.

| Supplier Tier | Representative Companies | Availability Status | Typical Purity |

| Tier 1 (Global Catalogs) | Sigma-Aldrich, Enamine, Combi-Blocks | Inquiry / Low Stock | ≥95% |

| Tier 2 (Specialist) | Bide Pharm, ChemScene, Fluorochem | Likely Stock / 2-3 Weeks | ≥97% |

| Tier 3 (Aggregators) | MolPort, eMolecules | Varies | Varies |

Price Estimation Model (2025/2026)

Prices are estimates based on market data for similar 5-bromooxazole derivatives.

| Pack Size | Estimated Price Range (USD) | Cost Efficiency | Notes |

| 100 mg | $50 - $120 | Low | For initial screening. |

| 1 g | $250 - $450 | Medium | Standard medicinal chemistry scale. |

| 10 g | $1,800 - $2,500 | High | Pilot scale; likely requires lead time. |

| Custom | Quote Basis | Best for >50g | Recommended if >10g is needed. |

Procurement Strategy:

-

Check CAS 1823957-38-5: Use this specific identifier. Many catalogs index it poorly by name.

-

Backup Strategy: If the bromo-derivative is unavailable, purchase 2-tert-butyl-1,3-oxazole (CAS 1023292-94-5) and brominate in-house (approx. cost $100/g for the parent).

Quality Assurance & Handling

Analytical Specifications

To ensure the integrity of your biological data, the reagent must meet these QC criteria:

-

Appearance: Colorless to pale yellow oil or low-melting solid.

-

¹H NMR (CDCl₃):

-

δ ~1.3-1.4 ppm (s, 9H, t-Bu).

-

δ ~7.0-7.2 ppm (s, 1H, C4-H). Note: The shift of the C4 proton is diagnostic; it will shift upfield relative to the parent oxazole due to the shielding effect of the bromine at C5.

-

-

LC-MS: Strong [M+H]⁺ peak at 204/206 (1:1 isotopic pattern characteristic of Bromine).

Handling Protocols

-

Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). Halogenated heterocycles can be light-sensitive; use amber vials.

-

Safety: Irritant. Wear standard PPE. Avoid inhalation.

References

-

PubChem. 5-bromo-2-tert-butyl-1,3-oxazole (Compound Summary). National Library of Medicine. Available at: [Link]

- Vedejs, E., & Monahan, S. D. (1996). Lithiation of Oxazoles. Journal of Organic Chemistry.

Sources

A Technical Guide on the Steric Effects of the tert-Butyl Group on Oxazole Reactivity

Abstract

The oxazole ring is a cornerstone of many functional molecules, from pharmaceuticals to advanced materials.[1] The strategic manipulation of its reactivity is paramount in modern chemical synthesis. This technical guide provides an in-depth analysis of how the tert-butyl group, a sterically demanding substituent, can be employed to modulate the reactivity and selectivity of the oxazole core. We will explore the nuanced interplay between the steric hindrance and weak electronic effects of the tert-butyl group at various positions on the oxazole ring. This guide will delve into its influence on key transformations including metalation, electrophilic substitution, and cycloaddition reactions. By understanding these principles, researchers can leverage the tert-butyl group as a powerful tool for directing synthetic outcomes and designing novel molecular architectures.

Introduction to Oxazole Reactivity and Steric Control

Oxazoles are five-membered aromatic heterocycles containing one oxygen and one nitrogen atom.[2] Their unique electronic structure imparts a rich and varied reactivity profile. The oxazole ring is generally electron-deficient, which influences its susceptibility to different chemical transformations. The relative reactivity of the carbon positions typically follows the order C2 > C5 > C4 for deprotonation due to the acidity of the corresponding protons.[3][4] Conversely, for electrophilic substitution, the order is generally C4 > C5 > C2, unless activating groups are present.[5]

Steric hindrance, the effect of the spatial bulk of substituents on reaction rates and pathways, is a fundamental concept in organic chemistry. The tert-butyl group, with its three methyl groups branching from a central carbon, is a quintessential example of a sterically bulky group.[6] Its significant size can shield reaction centers, prevent certain reaction trajectories, and alter the conformational preferences of a molecule.[6][7] While it possesses a weak electron-donating inductive effect, its influence on reactivity is overwhelmingly dominated by its steric profile.[8] In the context of oxazole chemistry, the strategic placement of a tert-butyl group can serve as a powerful "directing group," enabling regioselective functionalization that would otherwise be difficult to achieve.

The Influence of tert-Butyl Group Position on Oxazole Reactivity

The impact of the tert-butyl group is highly dependent on its point of attachment to the oxazole ring. Each position offers a unique steric environment that can be exploited for synthetic advantage.

2-tert-Butyl-Substituted Oxazoles

When placed at the C2 position, the tert-butyl group exerts its most profound steric influence.

-

Metalation: The C2 proton is the most acidic in the unsubstituted oxazole ring.[3] However, the presence of a 2-tert-butyl group completely obstructs this position, rendering direct deprotonation at C2 impossible. This effectively channels organolithium bases to deprotonate the next most acidic proton, typically at C5. This redirection of reactivity is a cornerstone of designing selective functionalization strategies.

-

Electrophilic Substitution: While electrophilic attack on the oxazole ring is generally disfavored without activating groups, the C4 and C5 positions remain accessible. The 2-tert-butyl group can sterically shield these positions to some extent, but they remain viable sites for reaction.

-

Cross-Coupling Reactions: For cross-coupling reactions that require C-H activation at the C2 position, the presence of a tert-butyl group will inhibit the reaction.[9] However, if a leaving group is present at C4 or C5, the 2-tert-butyl group can still allow for cross-coupling to occur, though reaction rates may be diminished compared to less hindered analogues.

4-tert-Butyl-Substituted Oxazoles

A tert-butyl group at the C4 position creates a sterically congested environment around both the C4 and C5 positions.

-

Metalation: With the C4 position blocked, metalation will preferentially occur at the most acidic C2 position. If the C2 position is also substituted, deprotonation may occur at C5, though this can be sluggish due to the steric hindrance from the adjacent C4-tert-butyl group. In some cases, lateral metalation of a methyl group at C2 can be favored over ring metalation at C5 in the presence of a 4-tert-butyl group.[10]

-

Electrophilic Substitution: The C4 and C5 positions are the most susceptible to electrophilic attack in the oxazole ring.[5] A tert-butyl group at C4 will strongly disfavor substitution at this position and will also sterically hinder attack at C5, often leading to reduced yields or requiring more forcing reaction conditions.

-

Diels-Alder Reactions: The oxazole ring can act as a diene in Diels-Alder reactions.[3][11] A bulky substituent at C4 can significantly impact the approach of the dienophile, potentially lowering reaction rates or altering the stereoselectivity of the cycloaddition.

5-tert-Butyl-Substituted Oxazoles

The C5 position offers another strategic location for the tert-butyl group to exert steric control.

-

Metalation: Similar to the 4-substituted case, a tert-butyl group at C5 will direct metalation to the C2 position. This is a reliable method for generating a C2-lithiated oxazole species for subsequent reaction with electrophiles.[12]

-

Electrophilic Substitution: The tert-butyl group at C5 will block this position from electrophilic attack and will also sterically hinder the adjacent C4 position. This can be used to direct electrophiles to other positions on the molecule if present.

-

Diels-Alder Reactions: As with the C4-substituted isomer, a C5-tert-butyl group will influence the approach of the dienophile in cycloaddition reactions. The electronic nature of the dienophile and the specific reaction conditions will determine the outcome.[13]

Quantitative Analysis of Steric Effects

The steric influence of the tert-butyl group can be quantified and compared to other common substituents through various physicochemical parameters.

| Substituent | A-Value (kcal/mol) | van der Waals Radius (Å) |

| -H | 0 | 1.20 |

| -CH₃ | 1.74 | 2.00 |

| -C₂H₅ | 1.79 | ~2.5 |

| -CH(CH₃)₂ | 2.21 | ~3.0 |

| -C(CH₃)₃ | >4.5 | ~4.0 |

| -C₆H₅ | 2.87 | ~3.7 |

A-values represent the conformational preference of a substituent on a cyclohexane ring and are a good measure of steric bulk.

The significantly larger A-value and van der Waals radius of the tert-butyl group compared to other alkyl groups and even a phenyl group highlight its exceptional steric demand. This translates to a more pronounced effect on reaction rates and selectivities.

Case Study: Directed Metalation and Cross-Coupling

A common synthetic challenge is the selective functionalization of a disubstituted oxazole. Consider the example of 2-methyl-5-phenyloxazole. Direct metalation with a strong base like n-butyllithium can lead to a mixture of products from deprotonation at the C4 position and the C2-methyl group.

By replacing the 2-methyl group with a 2-tert-butyl group, the reactivity is dramatically altered. The steric bulk of the tert-butyl group prevents deprotonation at C2 and directs metalation exclusively to the C4 position. This allows for the clean introduction of a functional group at C4, which can then be used in subsequent cross-coupling reactions.

Experimental Protocol: Regioselective Bromination of 2-tert-Butyl-5-phenyloxazole

Materials:

-

2-tert-Butyl-5-phenyloxazole

-

Anhydrous Tetrahydrofuran (THF)

-

n-Butyllithium (2.5 M in hexanes)

-

1,2-Dibromoethane

-

Saturated aqueous ammonium chloride solution

-

Anhydrous magnesium sulfate

-

Standard glassware for anhydrous reactions

Procedure:

-

To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add 2-tert-butyl-5-phenyloxazole (1.0 eq) and anhydrous THF.

-

Cool the solution to -78 °C in a dry ice/acetone bath.

-

Slowly add n-butyllithium (1.1 eq) dropwise via syringe. Stir the resulting solution at -78 °C for 1 hour.

-

Add 1,2-dibromoethane (1.2 eq) dropwise.

-

Allow the reaction to slowly warm to room temperature and stir for an additional 2 hours.

-

Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield 4-bromo-2-tert-butyl-5-phenyloxazole.

This protocol provides a reliable method for the regioselective functionalization of the oxazole ring, which would be challenging without the directing effect of the tert-butyl group. The resulting 4-bromooxazole is a versatile building block for palladium-catalyzed cross-coupling reactions, such as Suzuki and Stille couplings, to introduce a wide range of substituents at the C4 position.[14]

Visualizing Steric Control

The following diagrams illustrate the concepts discussed in this guide.

Caption: Steric shielding of the oxazole ring by a tert-butyl group at different positions.

Sources

- 1. content.e-bookshelf.de [content.e-bookshelf.de]

- 2. researchgate.net [researchgate.net]

- 3. tandfonline.com [tandfonline.com]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. chemistry.williams.edu [chemistry.williams.edu]

- 11. Diels–Alder reaction - Wikipedia [en.wikipedia.org]

- 12. researchgate.net [researchgate.net]

- 13. cris.biu.ac.il [cris.biu.ac.il]

- 14. Regioselective Palladium Catalyzed Cross-Coupling of Oxazoles [ignited.in]

Methodological & Application

Synthesis of 5-Bromo-2-tert-butyl-1,3-oxazole from 2-tert-butyloxazole

Application Note: Precision Synthesis of 5-Bromo-2-tert-butyl-1,3-oxazole

Executive Summary

The oxazole scaffold is a privileged structure in medicinal chemistry, serving as a bioisostere for amides and esters in kinase inhibitors and anti-infectives. 5-Bromo-2-tert-butyl-1,3-oxazole is a critical building block; the C5-bromide serves as a versatile handle for Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Stille, Negishi), while the bulky tert-butyl group at C2 provides metabolic stability and steric protection against nucleophilic attack.

This guide details two distinct protocols for synthesizing this intermediate from 2-tert-butyloxazole :

-

Method A (Lithiation-Bromination): The "Gold Standard" for high regioselectivity and purity, utilizing kinetic deprotonation.

-

Method B (Electrophilic Bromination): A scalable, ambient-temperature alternative using NBS.

Strategic Analysis & Chemical Logic

The Challenge of Oxazole Functionalization

Oxazoles are

-

C2 Position: The most acidic site (pKa ~20). In the starting material, this is blocked by the tert-butyl group.

-

C5 Position: The second most reactive site toward both deprotonation and electrophilic attack.

-

C4 Position: Significantly less reactive.

Key Insight: The tert-butyl group is not just a structural feature; it is a process enabler . Its steric bulk prevents coordination-induced aggregation at the nitrogen, facilitating cleaner lithiation at C5 compared to 2-methyl or 2-phenyl analogs.

Route Selection Matrix

| Feature | Method A: Lithiation ( | Method B: Direct Bromination (NBS) |

| Mechanism | Anionic (Kinetic Deprotonation) | Electrophilic Aromatic Substitution ( |

| Regiocontrol | Excellent (>98:2) | Good (Dependent on solvent polarity) |

| Conditions | Cryogenic ( | Mild Heating ( |

| Scalability | Challenging >100g (Cryogenics) | Excellent (Linear scale-up) |

| Purity Profile | High (Clean conversion) | Moderate (Succinimide removal required) |

Method A: Lithiation-Bromination (High Purity Protocol)

Rationale: This method relies on the acidity of the C5-proton. Treatment with

Reaction Scheme

Figure 1: Kinetic deprotonation pathway ensuring exclusive C5 functionalization.

Detailed Protocol

Reagents:

-

2-tert-butyloxazole (1.0 equiv)

- -Butyllithium (1.1 equiv, 2.5M in hexanes)

-

Carbon tetrabromide (

) (1.2 equiv) or 1,2-dibromo-1,1,2,2-tetrafluoroethane -

THF (Anhydrous, inhibitor-free)

Step-by-Step Procedure:

-

Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and a rubber septum.

-

Solvation: Charge the flask with 2-tert-butyloxazole and anhydrous THF (0.2 M concentration).

-

Cryogenic Cooling: Cool the solution to

C using a dry ice/acetone bath. Allow 15 minutes for thermal equilibration. -

Deprotonation: Add

-BuLi dropwise via syringe over 20 minutes. Maintain internal temperature below-

Observation: The solution may turn slightly yellow/orange, indicating the formation of the lithiated species.

-

-

Metallation Time: Stir at

C for 45–60 minutes. -

Electrophile Addition: Dissolve

in a minimal amount of anhydrous THF and add it dropwise to the lithiated solution. -

Warming: Stir at

C for 30 minutes, then remove the cooling bath and allow the reaction to warm to -

Quench: Quench the reaction with saturated aqueous

. -

Workup: Extract with

(3x). Wash combined organics with brine, dry over

Critical Checkpoint: Do not use

Method B: NBS Electrophilic Bromination (Scalable Protocol)

Rationale: For larger batches where cryogenic conditions are impractical, N-Bromosuccinimide (NBS) can be used. The reaction proceeds via electrophilic substitution.[1] Polar solvents like Acetonitrile (MeCN) or DMF stabilize the polarized transition state.

Detailed Protocol

Reagents:

-

2-tert-butyloxazole (1.0 equiv)

-

N-Bromosuccinimide (NBS) (1.05 equiv) - Recrystallize if yellow.

-

Acetonitrile (MeCN) (0.5 M concentration)

Step-by-Step Procedure:

-

Dissolution: Dissolve 2-tert-butyloxazole in MeCN at room temperature.

-

Addition: Add NBS in a single portion.

-

Reaction: Stir at 25–40^\circ C . Monitor by TLC or LCMS.

-

Note: If reaction is sluggish, add 5 mol% of a Lewis acid catalyst (e.g.,

or simple acetic acid) to activate the NBS.

-

-

Completion: Reaction is typically complete within 4–6 hours.

-

Workup: Dilute with water and extract with Hexanes/Ethyl Acetate (1:1).

-

Purification Note: Succinimide is water-soluble, but traces may remain. A wash with 5%

removes active bromine species.

-

Analytical Data & QC Standards

To validate the synthesis, compare the NMR data. The diagnostic signal is the disappearance of the C5 proton.

| Position | 2-tert-butyloxazole ( | 5-Bromo-2-tert-butyloxazole ( |

| C2-tBu | ~1.35 ppm (s, 9H) | ~1.38 ppm (s, 9H) |

| C4-H | ~7.05 ppm (d) | ~6.95 ppm (s) |

| C5-H | ~7.58 ppm (d) | ABSENT |

Stability Warning: 5-Halooxazoles are moderately unstable. They should be stored at -20^\circ C under Argon, protected from light. Avoid prolonged exposure to acidic media (e.g., silica gel) during purification; add 1%

Troubleshooting & Safety

Figure 2: Decision tree for troubleshooting common synthetic failures.

References

-

General Lithiation of Oxazoles

- Vedejs, E.; Monahan, S. D. "Lithiation of oxazoles. 2-Phenyl- and 2-tert-butyloxazole." Journal of Organic Chemistry, 1991, 56, 449–453.

-

Regioselective Halogenation Logic

-

Strotman, N. A., et al. "Reaction of Oxazoles with Aryl Chlorides..."[2] Organic Letters, 2010 , 12(16), 3578–3581. (Demonstrates C5 reactivity).

-

-

Stability of 5-Bromooxazoles

- BenchChem Stability Data for Halogen

-

NBS Bromination Methodology

-

"N-Bromosuccinimide (NBS) - Reagent Profile."[3] Organic Chemistry Portal.

-

Sources

Lithiation of 5-Bromo-2-tert-butyl-1,3-oxazole at C-4 position

Application Note: High-Fidelity Lithiation Strategies for 5-Bromo-2-tert-butyl-1,3-oxazole

Part 1: Executive Summary & Strategic Analysis

The lithiation of 5-bromo-2-tert-butyl-1,3-oxazole presents a classic conflict between kinetic and thermodynamic control. For researchers, the primary challenge is distinguishing between three competing pathways:

-

Lithium-Halogen Exchange (Li-Br): Occurs at C-5 (Standard n-BuLi reactivity).

-

Kinetic Deprotonation: Occurs at C-4 (Target reaction).[1]

-

Halogen Dance (BCHD): A base-catalyzed migration where the C-5 bromine translocates to C-4, shifting the lithium to C-5.

This guide details the protocol for Kinetic C-4 Lithiation to generate the 4-lithio-5-bromo species, allowing for C-4 functionalization while retaining the C-5 bromine. It also characterizes the "Halogen Dance" as a critical failure mode (or alternative synthetic strategy) that must be managed through precise temperature and base selection.

Part 2: Mechanistic Pathways & Decision Matrix

The choice of base and temperature dictates the reaction trajectory. The 2-tert-butyl group effectively blocks the C-2 position, simplifying the regioselectivity landscape to C-4 vs. C-5.

Pathway Visualization

Caption: Divergent lithiation pathways. Path Green (LiTMP) yields the target C-4 anion. Path Red (n-BuLi) yields C-5 exchange. Path Yellow (Warming) triggers the Halogen Dance.

Part 3: Detailed Experimental Protocols

Protocol A: Kinetic C-4 Lithiation (Target: 4-E-5-Br-Oxazole)

Objective: Selective deprotonation at C-4 while preserving the C-5 Bromine. Critical Control: Temperature must remain below -90°C to prevent the Halogen Dance.

Reagents:

-

Substrate: 5-Bromo-2-tert-butyl-1,3-oxazole (1.0 equiv)

-

Base: LiTMP (Lithium 2,2,6,6-tetramethylpiperidide) (1.2 equiv)

-

Note: LiTMP is non-nucleophilic and sterically bulky, minimizing Li-Br attack.

-

-

Solvent: Anhydrous THF (0.1 M concentration)

-

Electrophile: e.g., TMSCl, Benzaldehyde, DMF (1.5 equiv)

Step-by-Step Methodology:

-

Base Preparation (In-situ):

-

Flame-dry a 3-neck round-bottom flask under Argon.

-

Charge with 2,2,6,6-tetramethylpiperidine (1.25 equiv) and anhydrous THF.

-

Add n-BuLi (1.2 equiv) dropwise. Stir for 30 min at 0°C to ensure complete formation of LiTMP.

-

Cool the LiTMP solution to -100°C (using a liquid nitrogen/ethanol or MeOH bath).

-

-

Substrate Addition:

-

Dissolve 5-Bromo-2-tert-butyl-1,3-oxazole in a minimal amount of THF.

-

Add the substrate solution dropwise to the LiTMP over 10 minutes, maintaining internal temperature < -95°C.

-

Mechanism Check: The solution may turn slight yellow.[3] The 4-lithio-5-bromo species is now generated.

-

Stirring: Stir for exactly 10 minutes at -100°C. Do not extend this time.

-

-

Electrophilic Trapping:

-

Add the neat electrophile (e.g., TMSCl) rapidly (or as a pre-cooled THF solution for solid electrophiles).

-

Crucial: Ensure the electrophile is added before removing the cooling bath.

-

-

Workup:

-

Allow the mixture to warm to -78°C over 30 minutes, then to room temperature.

-

Quench with saturated NH₄Cl solution.

-

Extract with Et₂O or EtOAc.

-

Validation Criteria:

-

Success: Product contains C-4 substitution AND C-5 Bromine.[4][5]

-

Failure (Dance): Product contains C-4 Bromine AND C-5 substitution (indicates temperature rose too high).

-

Failure (Exchange): Product contains C-5 substitution only (indicates n-BuLi was used or LiTMP was not fully formed).

Protocol B: The "Halogen Dance" Route (Target: 4-Br-5-E-Oxazole)

Objective: Deliberate migration of Bromine to C-4 to access 4-bromo-5-substituted derivatives.

Reagents:

Methodology:

-

Add LDA to the substrate in THF at -78°C.

-

Stir for 30-60 minutes . The longer duration allows the kinetic 4-Li species to isomerize to the thermodynamic 4-Br-5-Li species.

-

Quench with Electrophile.

-

Result: The electrophile ends up at C-5, and the Bromine moves to C-4.[4]

Part 4: Data Summary & Troubleshooting

Table 1: Base & Condition Effects on Regioselectivity

| Base | Temp (°C) | Primary Mechanism | Major Intermediate | Final Product (after E+ quench) |

| n-BuLi | -78 | Li-Hal Exchange | 5-Lithio-2-tBu-oxazole | 5-E-2-tBu-oxazole |

| LiTMP | -100 | Kinetic Deprotonation | 4-Lithio-5-bromo-2-tBu-oxazole | 4-E-5-bromo-2-tBu-oxazole |

| LDA | -78 | Halogen Dance | 4-Bromo-5-lithio-2-tBu-oxazole | 4-Bromo-5-E-2-tBu-oxazole |

| LiHMDS | -78 | Weak Deprotonation | Mixed / Low Conversion | Recovered SM / Mix |

Critical Troubleshooting: The "Benzyne" Risk

The 4-lithio-5-bromo intermediate is an ortho-lithiohalide. These species are prone to elimination to form 4,5-oxazolyne (a hetaryne), which leads to ring opening or complex oligomerization.

-

Prevention: Keep T < -90°C. If the reaction turns dark/black, the ring has likely opened.

-

Transmetalation: If the 4-Li species is too unstable, add ZnCl₂ (1.0 M in THF) immediately after deprotonation at -100°C to form the more stable Zinc reagent (Negishi precursor).

Part 5: References

-

Stanetty, P., et al. "First Halogen Dance Reaction on Oxazoles. Synthesis of 4,5-Disubstituted 2-Phenyloxazoles." Journal of Organic Chemistry, 2005, 70 (2), 567–574.[4]

-

Key Insight: Defines the Halogen Dance mechanism and the conditions (LDA) that promote Br migration.

-

-

Vedejs, E., & Monahan, S. D. "Oxazole Activation for Nucleophilic Addition." Journal of Organic Chemistry, 1996, 61 (16), 5192–5193.

-

Key Insight: Discusses the lability of the oxazole ring and lithiation strategies.

-

-

Schlosser, M. "Organometallics in Synthesis: A Manual." Wiley, 2013.

-

Key Insight: General protocols for LiTMP usage and handling ortho-lithiohalides to prevent hetaryne formation.

-

-

Hassner, A., & Fischer, B. "Lithiation of 5-bromooxazoles." Tetrahedron, 1989, 45 , 6221.

-

Key Insight: Early work establishing the competition between exchange and deprotonation in halogenated azoles.

-

Sources

- 1. General Methodology for the Preparation of 2,5-Disubstituted-1,3-Oxazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. comptes-rendus.academie-sciences.fr [comptes-rendus.academie-sciences.fr]

- 3. people.uniurb.it [people.uniurb.it]

- 4. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 5. researchgate.net [researchgate.net]

Palladium-catalyzed cross-coupling of 5-bromooxazoles

Executive Summary: The 5-Position Challenge

The oxazole scaffold is a "privileged structure" in medicinal chemistry, ubiquitous in bioactive natural products (e.g., Muscoride A) and kinase inhibitors. While functionalization at the C-2 position is well-established due to its inherent acidity (

5-Bromooxazoles are electronically deactivated compared to standard aryl halides and are prone to two primary failure modes:

-

Ring Opening: The oxazole ring is sensitive to cleavage under strong acidic or basic conditions (Bamford-Stevens type degradation).

-

Protodehalogenation: Competitive reduction of the C-Br bond often outcompetes oxidative addition if the catalyst system is sluggish.

This guide provides a validated, self-consistent workflow for coupling 5-bromooxazoles, prioritizing conditions that preserve ring integrity while maximizing catalytic turnover.

Mechanistic Insight & Causality

To succeed, one must understand the electronic bias of the substrate. The C-5 position of oxazole is electron-poor. Consequently, the Oxidative Addition step of the catalytic cycle is the rate-determining step (RDS). Standard ligands (

Visualizing the Pathway

The following diagram illustrates the catalytic cycle, highlighting the critical "Danger Zone" where base-mediated ring destruction occurs.

Caption: Figure 1. Catalytic cycle for 5-bromooxazole coupling. Note the competition between transmetallation and base-mediated ring destruction.

Strategic Optimization Matrix

Do not default to a single method. Select the protocol based on your substrate's stability profile.

| Parameter | Protocol A: Suzuki-Miyaura | Protocol B: Stille | Protocol C: Sonogashira |

| Primary Use Case | Robust substrates; Scale-up friendly. | Base-sensitive substrates; Complex natural products. | Alkynylation; Conjugated systems.[1] |

| Catalyst System | |||

| Base | None (Neutral conditions) | ||

| Solvent | Toluene/Water (Biphasic) | Dioxane or Toluene | THF or DMF |

| Key Risk | Hydrolysis of oxazole ester groups. | Toxicity; Tin purification. | Homocoupling of alkyne. |

| Success Rate | High (>85%) | Very High (>90%) | Moderate (Requires optimization) |

Detailed Experimental Protocols

Protocol A: The "Robust" Suzuki Coupling (SPhos System)

Best for: Arylation of 5-bromooxazoles where the coupling partner is a boronic acid.

Rationale: We use SPhos (Buchwald Ligand) because its electron-rich nature facilitates the difficult oxidative addition at C-5, while its bulk prevents catalyst aggregation. Potassium phosphate (

Materials:

-

5-Bromooxazole derivative (1.0 equiv)[2]

-

Aryl Boronic Acid (1.5 equiv)

- (2 mol%)[1]

-

SPhos (4 mol%)[1]

- (2.0 equiv, finely ground)

-

Solvent: Toluene:Water (10:1 ratio)

Step-by-Step:

-

Pre-complexation: In a vial, dissolve

and SPhos in Toluene. Stir at RT for 10 mins. Observation: Solution should turn from orange to pale yellow/colorless, indicating active L-Pd(0) formation. -

Loading: Add the 5-bromooxazole, boronic acid, and solid

to a reaction tube. -

Degassing (Critical): Add the pre-complexed catalyst solution and water. Sparge with Argon for 5 minutes. Why: Oxygen induces homocoupling of the boronic acid.

-

Reaction: Seal and heat to 80°C for 4-12 hours. Note: Do not exceed 100°C; thermal decomposition of the oxazole accelerates rapidly above this threshold.

-

Workup: Cool to RT. Dilute with EtOAc. Wash with brine.[1][2][3] Dry over

.[1][2][4]

Protocol B: The "Sensitive" Stille Coupling

Best for: Complex substrates containing esters, lactones, or base-labile groups.

Rationale: Stille coupling operates under neutral conditions , eliminating the base-mediated degradation pathway entirely.

Materials:

-

5-Bromooxazole (1.0 equiv)[2]

-

Organostannane (

) (1.1 equiv) - (5 mol%)[1][5]

-

Solvent: Anhydrous 1,4-Dioxane

Step-by-Step:

-

Drying: Flame-dry the reaction vessel and cool under Argon. Moisture inhibits the reaction less than oxygen, but dry conditions are best practice.

-

Assembly: Add 5-bromooxazole, stannane, and

inside a glovebox or under a strong counter-flow of Argon. -

Heating: Add degassed Dioxane. Heat to 90-100°C for 16 hours.

-

Fluoride Wash (Tin Removal): Upon completion, dilute with

. Add saturated aqueous KF (Potassium Fluoride) solution and stir vigorously for 30 minutes.

Protocol C: Sonogashira Alkynylation

Best for: Introducing alkyne handles for "Click" chemistry.

Materials:

-

5-Bromooxazole (1.0 equiv)[2]

-

Terminal Alkyne (1.2 equiv)

- (3 mol%)

-

CuI (1 mol%)

-

Base:

(2.0 equiv)[1] -

Solvent: THF (Anhydrous)[1]

Step-by-Step:

-

Order of Addition: Dissolve halide and catalyst in THF. Add Alkyne.

-

Copper Control: Add CuI last .

-

Why: Pre-mixing CuI and Alkyne in the presence of oxygen leads to Glaser homocoupling (Alkyne-Alkyne dimer).

-

-

Reaction: Stir at Room Temperature for 1 hour, then heat to 50°C if monitoring shows low conversion.

-

Note: 5-bromooxazoles are reactive enough that high heat is rarely needed for Sonogashira, preserving the ring.

-

Troubleshooting Guide

| Symptom | Diagnosis | Corrective Action |

| Low Conversion (<20%) | Oxidative Addition failure. | Switch ligand to XPhos or BrettPhos (sterically demanding, electron-rich). |

| Starting Material Disappears, No Product | Ring Opening (Decomposition). | Switch from Suzuki to Stille (Protocol B). Lower temp to 60°C. |

| Homocoupling of Partner | Oxygen leak / Copper excess. | Degas solvents more rigorously. Reduce CuI loading to 0.5 mol%. |

| Protodehalogenation (H-Product) | Solvent/Hydride source. | Ensure solvent is anhydrous.[1] Avoid alcoholic solvents (EtOH/MeOH). |

References

-

Synthesis and Reactivity of 5-Bromooxazoles Oberheide, A., & Arndt, H. D. (2020). Regiocontrolled Synthesis and the Suzuki–Miyaura Reactions of Bromooxazole Building Blocks. [6]

-

General Suzuki Coupling Conditions for Heterocycles BenchChem Application Notes: Suzuki-Miyaura Coupling Conditions.

-

Stille Coupling Protocols and Tin Removal Organic Chemistry Portal: Stille Coupling Mechanism and Optimization.

-

Sonogashira Optimization for Electron-Deficient Systems Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry.

Sources

- 1. benchchem.com [benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. organic-synthesis.com [organic-synthesis.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Stille Coupling [organic-chemistry.org]

- 8. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 9. Suzuki Coupling [organic-chemistry.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. jmcct.com [jmcct.com]

Application Note: Optimized Negishi Coupling Protocols for 2-tert-butyl-5-bromooxazole

Executive Summary & Strategic Rationale

The oxazole scaffold is a privileged motif in medicinal chemistry, featured in bioactive natural products (e.g., siphonazoles) and synthetic drugs (e.g., COX-2 inhibitors). 2-tert-butyl-5-bromooxazole represents a distinct subclass where the C2-tert-butyl group provides essential metabolic stability and steric protection, preventing common ring-opening decomposition pathways associated with unsubstituted oxazoles.

However, functionalizing the C5 position via cross-coupling presents challenges:

-

Electronic Deactivation: The electron-rich nature of the oxazole ring can make the C5-bromide bond sluggish toward oxidative addition compared to electron-deficient pyridines.

-

Coordination Poisoning: The oxazole nitrogen (N3) can coordinate to palladium species, potentially arresting the catalytic cycle.

-

Thermal Sensitivity: While the tert-butyl group adds stability, high temperatures (>80°C) can still promote degradation or homocoupling.

Why Negishi? Unlike Suzuki-Miyaura couplings, which often require aqueous base (promoting hydrolysis of sensitive oxazoles) and high heat, the Negishi coupling utilizes organozinc reagents. These reagents are:

-

Non-basic: Compatible with base-sensitive functional groups.

-

Highly Reactive: Facilitating transmetallation at room temperature or mild heat (40–60°C).

-

Chemoselective: Tolerant of esters, nitriles, and ketones on the coupling partner.

This guide details a LiCl-promoted Negishi protocol utilizing modern precatalysts to ensure high yields and reproducibility.

Mechanistic Insight & Catalyst Selection

To ensure success, we must address the rate-limiting step: Transmetallation . Standard organozincs (RZnX) form polymeric aggregates in THF, which react slowly.

The "Knochel Effect" (LiCl Additive):

Adding Lithium Chloride (LiCl) breaks these aggregates, forming monomeric, highly reactive zincate species (

Catalyst Tier List

| Tier | Catalyst System | Ligand Class | Application |

| Premium (Recommended) | Pd-PEPPSI-IPent or XPhos Pd G3 | NHC or Biaryl Phosphine | Difficult substrates, sterically hindered partners, room temp reactions. |

| Standard | Pd(dppf)Cl₂ · DCM | Bidentate Phosphine | Robust, general-purpose, requires mild heating (50-60°C). |

| Legacy | Pd(PPh₃)₄ | Monodentate Phosphine | Not Recommended. Slow oxidative addition; prone to ligand dissociation and N-coordination poisoning. |

Mechanistic Pathway (DOT Visualization)

Caption: Catalytic cycle emphasizing the critical role of LiCl-enhanced transmetallation in the Negishi coupling of oxazoles.

Experimental Protocols

Protocol A: Preparation of the Organozinc Reagent (The Nucleophile)

Choose the method based on your starting material availability.

Method A1: From Aryl/Alkyl Halides (Magnesium Insertion + Transmetallation) Best for: Converting commercially available bromides to zinc reagents.

-

Activation: Flame-dry a 3-neck flask under Argon. Add Magnesium turnings (1.2 equiv) and LiCl (1.3 equiv). Dry under vacuum at 150°C for 2 hours.

-

Grignard Formation: Cool to RT. Add THF. Add the organic halide (R-Br) dropwise. Initiate with DIBAL-H (1 mol%) or iodine if necessary. Stir until Mg is consumed.

-

Transmetallation: Cool the Grignard solution to 0°C. Add a solution of ZnCl₂ (1.0 M in THF, 1.1 equiv) dropwise.

-

Result: A solution of R-ZnCl · LiCl. Titrate using iodine to determine precise concentration (typically 0.5 – 0.8 M).

Method A2: Direct Zinc Insertion (The "Knochel" Method) Best for: Functionalized substrates (esters, nitriles) that cannot survive Grignard conditions.

-

Zinc Activation: Place Zn dust (1.5 equiv) and LiCl (1.5 equiv) in a flask. Heat to 150°C under high vacuum for 2 hours.

-

Insertion: Cool to RT. Add THF. Add 1-2 mol% TMSCl and 1-2 mol% 1,2-dibromoethane to activate the surface.

-

Reaction: Add the organic iodide (or bromide) solution. Stir at RT (for Iodides) or 50°C (for Bromides) until conversion is complete (check GC/LC).

-

Result: R-ZnX · LiCl.

Protocol B: Negishi Coupling of 2-tert-butyl-5-bromooxazole

Standardized procedure for 1.0 mmol scale.

Reagents:

-

Substrate: 2-tert-butyl-5-bromooxazole (1.0 equiv, 1.0 mmol, ~204 mg).

-

Nucleophile: R-ZnX · LiCl solution (1.2 – 1.5 equiv) [Prepared in Protocol A].

-

Catalyst: XPhos Pd G3 (2 mol%) OR Pd-PEPPSI-IPent (2 mol%).

-

Solvent: Anhydrous THF (Total reaction molarity ~0.2 M).

Step-by-Step Procedure:

-

Vessel Prep: Charge a reaction vial (equipped with a septum cap) with the Catalyst (2 mol%) and 2-tert-butyl-5-bromooxazole (1.0 equiv).

-

Note: If the oxazole is a liquid, add it after the solvent.

-

-

Inerting: Evacuate and backfill with Argon (x3).

-

Solvation: Add anhydrous THF (2 mL). If the oxazole is liquid, add it now via syringe.

-

Nucleophile Addition: Add the Organozinc solution (1.2 equiv) dropwise via syringe over 5 minutes at Room Temperature (RT).

-

Exotherm Warning: The reaction may warm slightly.

-

-

Reaction: Stir at RT for 2–4 hours .

-

Monitoring: Check HPLC/UPLC. If conversion is <50% after 2 hours, heat to 40°C. Avoid exceeding 60°C to prevent black palladium precipitation.

-

-

Quench: Once complete, cool to 0°C. Carefully quench with saturated aqueous NH₄Cl (dissolves Zinc salts).

-

Workup: Extract with EtOAc (x3). Wash combined organics with water and brine. Dry over Na₂SO₄ and concentrate.

-

Purification: Flash chromatography.

-

Note: Oxazoles are weakly basic. Avoid highly acidic mobile phases (e.g., >1% AcOH) which might streak or degrade the product.

-

Troubleshooting & Optimization Matrix

| Observation | Root Cause | Corrective Action |

| Low Conversion (<20%) | Catalyst poisoning by N-coordination. | Switch to Pd-PEPPSI-IPent . The NHC ligand is bulky and prevents N-binding. |

| Homocoupling (R-R) | Oxidative coupling of the zinc reagent. | Ensure strict O₂ exclusion. Add the Zinc reagent slower (syringe pump). |

| Protodehalogenation (Oxazole-H formed) | Moisture in solvent or "wet" Zinc reagent. | Re-dry THF (KF < 50 ppm). Increase Zinc reagent equivalents to 1.5x. |

| Black Precipitate | Catalyst decomposition (Pd black). | Temperature too high. Add 10 mol% XPhos ligand to stabilize the Pd(0) species. |

Workflow Visualization

Caption: Operational workflow for the convergent synthesis of 5-substituted oxazoles.

References

-

Knochel, P., et al. "Highly Functionalized Organomagnesium Reagents Prepared through Halogen–Metal Exchange." Angewandte Chemie International Edition, 2003, 42(36), 4302–4320.

-

Strotman, N. A., et al. "Highly Regioselective Palladium-Catalyzed Direct Arylation of Oxazole at C-2 or C-5."[1][2] Organic Letters, 2010, 12(16), 3578–3581.[2] (Provides context on oxazole stability and phosphine ligand effects).

-

Organ, M. G., et al. "Pd-PEPPSI-IPr: A Highly Active and Selective Catalyst for the Negishi Cross-Coupling." Chemistry – A European Journal, 2006, 12(18), 4749–4755.

-

Krasovskiy, A., & Knochel, P. "A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds." Angewandte Chemie International Edition, 2004, 43(25), 3333–3336.

-

Milne, J. E., & Buchwald, S. L. "An Extremely Active Catalyst for the Negishi Cross-Coupling Reaction." Journal of the American Chemical Society, 2004, 126(40), 13028–13029.

Sources

- 1. Highly Regioselective Palladium-Catalyzed Direct Arylation of Oxazole at C-2 or C-5 with Aryl Bromides, Chlorides, and Triflates [organic-chemistry.org]

- 2. Highly regioselective palladium-catalyzed direct arylation of oxazole at C-2 or C-5 with aryl bromides, chlorides, and triflates - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Regioselective C-4 Direct C–H Arylation of 5-Bromo-2-tert-butyl-1,3-oxazole

Introduction & Strategic Rationale

Substituted oxazoles are privileged scaffolds in medicinal chemistry and drug discovery, frequently serving as bioisosteres for amides and esters. The late-stage functionalization of the oxazole core typically proceeds via C-2 or C-5 C–H activation, as these positions are electronically and sterically the most accessible[1]. However, the synthesis of densely functionalized 2,4,5-trisubstituted oxazoles often requires targeting the notoriously unreactive C-4 position.

In 5-bromo-2-tert-butyl-1,3-oxazole , the C-2 position is sterically blocked by a bulky tert-butyl group, and the C-5 position is occupied by a bromine atom. This leaves C-4 as the sole available site for C–H activation. The primary synthetic challenge in this system is chemoselectivity : performing a palladium-catalyzed C–H arylation at C-4 without triggering premature oxidative addition into the reactive C5–Br bond, which would lead to unwanted cross-coupling at C-5 [2].

This application note details a highly optimized, chemoselective protocol that leverages Concerted Metalation-Deprotonation (CMD) to achieve exclusive C-4 arylation. By preserving the C5–Br handle, this method provides researchers with a versatile intermediate for subsequent downstream functionalizations (e.g., Suzuki-Miyaura or Buchwald-Hartwig couplings).

Mechanistic Insights: The CMD Pathway and Chemoselectivity

To achieve exclusive C-4 arylation, the catalytic system must differentiate between two competing pathways: C-4 C–H activation and C-5 C–Br oxidative addition. This is achieved through the precise selection of coupling partners, ligands, and additives [4]:

-

Differential Oxidative Addition : The reaction utilizes an aryl iodide (Ar–I) as the coupling partner. Palladium(0) inserts into the weaker, highly reactive C–I bond of the aryl iodide significantly faster than the electron-rich heteroaryl C5–Br bond.

-

Concerted Metalation-Deprotonation (CMD) : Following oxidative addition, a carboxylate additive (pivalic acid, PivOH) exchanges with the iodide on the Pd(II) center. The pivalate ligand acts as an internal base, abstracting the C-4 proton of the oxazole while the Pd(II) center simultaneously forms a bond with the C-4 carbon.

-

Steric Shielding : The use of a bulky biaryl phosphine ligand (DavePhos) and the inherent steric bulk of the C-2 tert-butyl group create a restrictive coordination sphere that suppresses off-target interactions at the C-5 position.

Catalytic cycle of the chemoselective C-4 C-H arylation via the CMD pathway.

Optimization and Quantitative Data

The causality behind the reagent selection is demonstrated in the optimization data below. Without a bulky ligand and a CMD-enabling additive, the reaction suffers from poor chemoselectivity, resulting in significant C-5 cross-coupling (Entry 1). The introduction of DavePhos suppresses C-5 insertion (Entry 2), but the addition of Pivalic acid is strictly required to accelerate the C-4 C–H bond cleavage, driving the reaction to high yields (Entry 3).

Table 1: Optimization of Chemoselective C-4 Arylation Conditions

| Entry | Catalyst (5 mol%) | Ligand (10 mol%) | Additive | Temp (°C) | C-4 Arylation Yield (%) | C-5 Cross-Coupling Yield (%) |

| 1 | Pd(OAc)₂ | PPh₃ | None | 110 | 15% | 45% |

| 2 | Pd(OAc)₂ | DavePhos | None | 110 | 35% | 20% |

| 3 | Pd(OAc)₂ | DavePhos | PivOH (30 mol%) | 110 | 88% | <2% |

| 4 | Pd(OAc)₂ | DavePhos | PivOH (30 mol%) | 130 | 65% | 15% |

Reaction conditions: 5-Bromo-2-tert-butyl-1,3-oxazole (1.0 mmol), 4-iodoanisole (1.2 mmol), K₂CO₃ (2.0 equiv), Toluene (0.2 M), 16 h. Yields determined by GC-FID using an internal standard.

Experimental Protocol

Self-Validating System Design : This protocol is engineered with an in-process analytical checkpoint. By analyzing an aliquot at the 4-hour mark, the operator verifies the retention of the bromine isotope pattern (M / M+2 ratio of 1:1) in the product mass [M+]. If des-bromo or C-5 cross-coupled byproducts are detected, it indicates premature oxidative addition into the C5–Br bond, prompting an immediate temperature reduction to 90 °C to restore chemoselectivity.

Materials Required

-

5-Bromo-2-tert-butyl-1,3-oxazole (1.0 equiv, 1.0 mmol)

-

Aryl iodide (e.g., 4-iodoanisole) (1.2 equiv, 1.2 mmol)

-

Palladium(II) acetate[Pd(OAc)₂] (5 mol%, 11.2 mg)

-

DavePhos (10 mol%, 39.3 mg)

-

Pivalic acid (PivOH) (30 mol%, 30.6 mg)

-

Potassium carbonate [K₂CO₃] (2.0 equiv, 276 mg)

-

Anhydrous Toluene (5.0 mL, 0.2 M)

Step-by-Step Methodology

-

Catalyst Preparation : In an oven-dried Schlenk tube equipped with a magnetic stir bar, add Pd(OAc)₂, DavePhos, K₂CO₃, and pivalic acid.

-

Atmosphere Exchange : Seal the tube with a rubber septum. Evacuate the tube under high vacuum and backfill with ultra-high purity Argon. Repeat this cycle three times to ensure a strictly inert atmosphere. Causality: Oxygen must be excluded to prevent the oxidation of the electron-rich DavePhos ligand, which would immediately kill the catalytic cycle.

-

Substrate Addition : Dissolve 5-bromo-2-tert-butyl-1,3-oxazole and the aryl iodide in 5.0 mL of anhydrous toluene. Inject this solution into the Schlenk tube via syringe under a positive flow of Argon.

-

Thermal Activation : Replace the septum with a Teflon screwcap under Argon flow. Seal the tube tightly and submerge it in a pre-heated oil bath at 110 °C. Stir vigorously (800 rpm) for 16 hours.

-

Validation Checkpoint (4 Hours) : Briefly cool the reaction, remove a 50 µL aliquot via microsyringe, and filter it through a short silica plug (eluting with EtOAc). Analyze via GC-MS. Ensure the product peak exhibits the characteristic 1:1 isotopic mass ratio indicative of a retained bromine atom.

-

Workup : Upon completion (16 hours), cool the reaction mixture to room temperature. Dilute the mixture with EtOAc (20 mL) and filter through a pad of Celite to remove the palladium black and inorganic salts. Wash the filtrate with deionized water (2 x 10 mL) and brine (10 mL).

-

Purification : Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude residue via flash column chromatography on silica gel (gradient elution: 0% to 10% EtOAc in Hexanes) to afford the pure 4-aryl-5-bromo-2-tert-butyl-1,3-oxazole.

Step-by-step experimental workflow featuring the self-validating GC-MS checkpoint.

References

-

Title: Recent advances in direct C–H arylation: Methodology, selectivity and mechanism in oxazole series Source: Beilstein Journal of Organic Chemistry, 2011, 7, 1860-5397. URL: [Link]

-

Title: Palladium-Catalyzed Direct C-H Arylation of Isoxazoles at the 5-Position Source: Angewandte Chemie International Edition, 2015, 54, 9572-9576. URL: [Link]

-

Title: Transition-Metal-Catalyzed C–H Bond Activation for the Formation of C–C Bonds in Complex Molecules Source: Chemical Reviews, 2021, 121, 14, 8920–9006. URL: [Link]

Application Note: High-Yield Preparation of 2-tert-Butyl-5-aryloxazoles via Palladium-Catalyzed Bromide Displacement

Executive Summary

The 2-tert-butyl-5-aryloxazole scaffold is a privileged structural motif in modern drug discovery, frequently deployed as a lipophilic bioisostere for amides and esters to engage hydrophobic sub-pockets in kinase and GPCR targets[1]. This application note details a robust, highly optimized protocol for the synthesis of 2-tert-butyl-5-aryloxazoles via the palladium-catalyzed bromide displacement of 5-bromo-2-tert-butyloxazole. By leveraging Suzuki-Miyaura cross-coupling principles, this methodology ensures high regioselectivity, broad functional group tolerance, and excellent isolated yields.

Mechanistic Rationale & Target Significance

The strategic selection of 5-bromo-2-tert-butyloxazole as the electrophilic coupling partner is rooted in the intrinsic electronic properties of the oxazole ring. The adjacent nitrogen and oxygen atoms significantly lower the lowest unoccupied molecular orbital (LUMO) of the C5–Br bond, rendering it highly susceptible to rapid oxidative addition by Pd(0) species[2].

Simultaneously, the tert-butyl group at the C2 position serves a dual purpose:

-

Steric Shielding : It physically blocks the C2 position, preventing unwanted C-H arylation, off-target metalation, or nucleophilic ring-opening during the basic cross-coupling conditions.

-

Pharmacokinetic Enhancement : It acts as a metabolically stable, lipophilic vector that enhances the target molecule's overall cell permeability and half-life.

During the catalytic cycle, the bromide displacement is driven by the transmetalation of an arylboronic acid. The use of a biphasic solvent system (e.g., 1,4-Dioxane/H₂O) and a mild inorganic base is critical to generate the highly nucleophilic arylboronate complex required to transfer the aryl group to the Pd(II) center[3].

Figure 1: Suzuki-Miyaura catalytic cycle for the bromide displacement of 5-bromooxazoles.

Reaction Optimization & Data Presentation

Because five-membered heteroaryl halides can be sensitive to harsh basic conditions[4], optimizing the catalyst-base-solvent triad is essential to suppress protodeboronation and oxazole ring degradation. Table 1 summarizes the optimization data for the coupling of 5-bromo-2-tert-butyloxazole with phenylboronic acid.

Table 1: Optimization of Suzuki-Miyaura Coupling Conditions

| Entry | Catalyst (5 mol%) | Base (2.0 equiv) | Solvent System | Temp (°C) | Isolated Yield (%) |

| 1 | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O (2:1:1) | 90 | 65 |

| 2 | Pd(dppf)Cl₂ | K₂CO₃ | 1,4-Dioxane/H₂O (4:1) | 90 | 88 |

| 3 | Pd(dppf)Cl₂ | Cs₂CO₃ | 1,4-Dioxane/H₂O (4:1) | 90 | 94 |

| 4 | Pd₂(dba)₃ / XPhos | K₃PO₄ | THF/H₂O (4:1) | 80 | 82 |

| 5 | Pd(dppf)Cl₂ | Cs₂CO₃ | DMF/H₂O (4:1) | 90 | 71* |

*Note: Entry 5 resulted in partial hydrolysis of the oxazole ring. Entry 3 represents the optimal self-validating conditions utilized in the protocol below.

Self-Validating Experimental Protocol

Scope: Synthesis of 2-tert-butyl-5-(4-methoxyphenyl)oxazole. Scale: 1.0 mmol (Proof of Concept).

Step-by-Step Methodology

-

Reagent Preparation: In a flame-dried 25 mL Schlenk flask equipped with a magnetic stir bar, charge 5-bromo-2-tert-butyloxazole (204 mg, 1.0 mmol), 4-methoxyphenylboronic acid (182 mg, 1.2 mmol), and anhydrous Cs₂CO₃ (652 mg, 2.0 mmol).

-

Solvent Addition & Degassing: Add 1,4-Dioxane (8.0 mL) and Deionized H₂O (2.0 mL). Sparge the biphasic mixture with a steady stream of Argon for exactly 15 minutes.

-

Causality Check: Rigorous deoxygenation prevents the oxidative homocoupling of the boronic acid (forming biaryl byproducts) and protects the active Pd(0) species from degradation.

-

-

Catalyst Initiation: Briefly remove the septum under a positive pressure of Argon and add Pd(dppf)Cl₂ (36 mg, 0.05 mmol). Reseal the flask tightly.

-

Thermal Cross-Coupling: Submerge the flask in a pre-heated oil bath at 90 °C. Stir vigorously (800 rpm) to ensure adequate mixing of the biphasic system. Allow the reaction to proceed for 6 hours.

-

In-Process Quality Control (LC-MS/TLC):

-

Withdraw a 10 µL aliquot of the organic layer, dilute in 1 mL of LC-MS grade Acetonitrile, and inject.

-

Validation Criteria: The reaction is complete when the starting material mass (m/z 204/206) is fully consumed, and the product mass (m/z 232 [M+H]⁺) is the dominant peak. On TLC (10% EtOAc/Hexanes), the product typically elutes at

= 0.45 and stains faintly yellow with KMnO₄ against a purple background.

-

-

Workup & Extraction: Cool the mixture to ambient temperature. Quench with 10 mL of H₂O and dilute with 20 mL of Ethyl Acetate (EtOAc). Separate the organic layer. Extract the aqueous phase with EtOAc (2 × 15 mL). Wash the combined organic layers with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purification: Purify the crude dark-brown oil via flash column chromatography on silica gel, utilizing a gradient of 0% to 10% EtOAc in Hexanes. Isolate the product as a pale yellow solid/oil.

Figure 2: Step-by-step experimental workflow for the synthesis of 2-tert-butyl-5-aryloxazoles.

Troubleshooting & Field Insights

-

Protodeboronation of Arylboronic Acid: If significant protodeboronation is observed (detected via LC-MS as Ar-H), reduce the water content in the solvent system to a 9:1 ratio, or lower the reaction temperature to 80 °C. Alternatively, add the boronic acid in two separate portions (0.6 equiv at

, 0.6 equiv at -

Black Palladium Precipitation: The rapid formation of palladium black indicates catalyst death, usually due to incomplete degassing or an excessively weak base failing to facilitate transmetalation. Ensure the Argon sparge is rigorous and verify the anhydrous nature of the Cs₂CO₃.

References

-

Title: Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective Source: Taylor & Francis Online URL: [Link]

-

Title: Synthesis of biphenyl oxazole derivatives via Suzuki coupling and biological evaluations as nucleotide pyrophosphatase/phosphodiesterase-1 and -3 inhibitors Source: European Journal of Medicinal Chemistry (via ResearchGate) URL: [Link]

-

Title: Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines Source: PMC / NIH URL: [Link]

Sources

Troubleshooting & Optimization

Overcoming steric hindrance in 2-tert-butyl-5-bromooxazole coupling

Topic: Overcoming Steric & Electronic Barriers in 2-tert-butyl-5-bromooxazole Coupling Ticket Status: [OPEN] Assigned Specialist: Senior Application Scientist

Welcome to the Advanced Synthesis Support Center.

You are accessing this guide because your cross-coupling reaction involving 2-tert-butyl-5-bromooxazole is failing or underperforming.

While the tert-butyl group at C2 provides necessary stability against nucleophilic attack at the most electrophilic position, it—combined with the electron-deficient nature of the oxazole ring—creates a unique set of challenges for C5 functionalization. The C5-Bromine bond is electronically deactivated compared to typical aryl bromides, and the steric bulk of the tert-butyl group, while remote, can influence catalyst approach and solubility profiles.

This guide treats your experimental issue as a Support Ticket , breaking down the solution into diagnostic modules and validated protocols.

Module 1: Diagnostic & Triage

"Why is my reaction failing?"

Before altering your protocol, identify the failure mode. Use the logic flow below to diagnose the root cause.

Figure 1: Diagnostic decision tree for troubleshooting 5-bromooxazole couplings.

Module 2: The Suzuki-Miyaura Protocol (Standard)

Status: Recommended for most aryl/heteroaryl partners.

The primary challenge with 5-bromooxazoles is slow oxidative addition . Standard catalysts like Pd(PPh₃)₄ often fail because the electron-deficient oxazole ring does not readily activate the C-Br bond, and the bulky tert-butyl group can hinder the formation of the active Pd(0) species if the ligand cone angle is insufficient.

The Fix: Use Buchwald Precatalysts (Gen 3 or Gen 4) . These generate the active monoligated Pd(0) species immediately upon heating, bypassing the induction period where oxazole decomposition often occurs.

Optimized Protocol

| Component | Recommendation | Function |

| Catalyst | XPhos Pd G3 or SPhos Pd G3 (2–5 mol%) | XPhos is excellent for heteroaryl chlorides/bromides; provides steric bulk to facilitate reductive elimination. |

| Ligand | XPhos (add 2–5 mol% extra if using Pd(OAc)₂) | Ensures catalyst longevity. |

| Base | K₃PO₄ (tribasic) (2.0 equiv) | Weaker than carbonates/alkoxides; prevents oxazole ring opening. |

| Solvent | 1,4-Dioxane / Water (4:1) | The water is critical for the boronic acid activation cycle. |

| Temp | 60–80 °C | Do not exceed 100 °C unless necessary; 5-bromooxazoles are thermally sensitive. |

Step-by-Step Workflow:

-

Charge Solids: To a vial equipped with a stir bar, add 2-tert-butyl-5-bromooxazole (1.0 equiv), Boronic Acid (1.5 equiv), K₃PO₄ (2.0 equiv), and XPhos Pd G3 (0.02 equiv).

-

Degas: Seal the vial and purge with Argon/Nitrogen for 5 minutes. Oxygen inhibits this catalytic cycle severely.

-

Solvent Addition: Add degassed 1,4-Dioxane/Water (4:1, 0.2 M concentration relative to oxazole) via syringe.

-

Reaction: Heat to 80 °C. Monitor by LCMS at 1 hour.

-

Note: If conversion stops at 50%, add another 0.5 equiv of Boronic Acid; protodeboronation of the partner is a common side-reaction.

-

Module 3: The Negishi Protocol (Advanced)

Status: Required for highly sterically hindered partners or unstable substrates.

If your coupling partner is bulky (e.g., ortho-substituted aromatics) or if the Suzuki conditions cause decomposition, switch to Negishi coupling . Organozinc reagents are more nucleophilic than boronic acids and often work at room temperature, preserving the oxazole ring.

Why it works: The tert-butyl group at C2 makes the oxazole lipophilic, which pairs well with the non-polar solvents used in Negishi couplings (THF).

Optimized Protocol

| Component | Recommendation | Function |

| Catalyst | Pd(P(t-Bu)₃)₂ or Pd-PEPPSI-IPent (2 mol%) | P(t-Bu)₃ is extremely bulky and electron-rich, driving oxidative addition into the deactivated C-Br bond. |

| Reagent | R-ZnCl (Organozinc halide) | Prepare fresh or buy commercial solutions (THF). |

| Solvent | THF (Anhydrous) | Strictly anhydrous; water kills organozincs. |

| Temp | Room Temperature (25 °C) | Mild conditions prevent thermal decomposition. |

Step-by-Step Workflow:

-

Zinc Reagent Prep: If not commercial, prepare R-ZnCl by treating the corresponding aryl bromide with i-PrMgCl·LiCl, then transmetallating with ZnCl₂ (dry).

-

Catalyst Setup: In a glovebox or under strict Ar flow, add 2-tert-butyl-5-bromooxazole (1.0 equiv) and Pd(P(t-Bu)₃)₂ (0.02 equiv) to a dry vial.

-

Solvent: Add anhydrous THF (0.2 M).

-

Addition: Add the R-ZnCl solution (1.5 equiv) dropwise at room temperature.

-

Monitoring: Stir at RT. The reaction is often complete within 2–4 hours.

Module 4: Mechanistic Insight (The "Why")

Understanding the Steric/Electronic Landscape [1][2]

To troubleshoot effectively, you must visualize the catalytic cycle. The diagram below illustrates why bulky ligands (L) are non-negotiable for this substrate.

Figure 2: The catalytic cycle highlighting the necessity of electron-rich ligands to overcome the deactivated oxidative addition step.

Key Insight: The tert-butyl group is distant from the reaction center (C5), but it increases the solubility and lipophilicity of the substrate. The real steric challenge is the reductive elimination step if your coupling partner is also bulky. Bulky ligands like XPhos "hug" the metal center, forcing the two organic pieces together to release the product.

Frequently Asked Questions (FAQ)

Q1: Can I use Pd(PPh₃)₄ for this reaction?

-

Answer: We strongly advise against it. Triphenylphosphine is not electron-rich enough to facilitate rapid oxidative addition into the electron-poor 5-bromooxazole bond. You will likely see starting material recovery or slow decomposition. Use XPhos or SPhos based catalysts.

Q2: My reaction turns black immediately. What happened?

-

Answer: This is "Palladium Black" formation, indicating the ligand has dissociated from the metal, or the catalyst has decomposed. This often happens if the oxidative addition is too slow (Pd(0) aggregates) or if the temperature is too high.

-

Fix: Switch to a precatalyst (Pd G3/G4) to ensure proper ligation and lower the temperature to 60 °C.

-

Q3: Can I use K₂CO₃ or Cs₂CO₃ as the base?

-

Answer: Yes, but with caution. Carbonates are stronger bases than phosphates. If you observe ring-opening byproducts (often seen as acyclic amides/nitriles in LCMS), switch to K₃PO₄ or KF .

Q4: Is the 2-tert-butyl group stable to acid removal later?

-

Answer: No. The tert-butyl group is a carbon-skeleton substituent, not a protecting group like Boc. It cannot be removed easily. If you need a removable group at C2, consider using a 2-methylthio or 2-chloro oxazole, though these change the stability profile.

Q5: I need to couple a very hindered ortho-substituted aryl boronic acid. It's not working.

-

Answer: This is a "double-hindered" system. Suzuki coupling may stall at the transmetallation step.

-

Fix: Switch to Negishi coupling (Module 3) using Pd-PEPPSI-IPent . The smaller Zinc atom and higher nucleophilicity allow it to bypass the steric congestion that stops the Boron reagent.

-

References

-

Buchwald, S. L., et al. "Catalysts for Suzuki-Miyaura Coupling with Heteroaryl Halides." Journal of the American Chemical Society, 2007.[3]

-

Organ, M. G., et al. "Pd-PEPPSI-IPent: An Active Catalyst for Negishi Coupling of Sterically Hindered Substrates."[4] Chemistry - A European Journal, 2006.

-

Fu, G. C., et al. "Versatile Methods for Palladium-Catalyzed Coupling Reactions of Aryl Electrophiles Through the Use of P(t-Bu)3." Journal of the American Chemical Society, 2001.

-

Sigma-Aldrich. "Buchwald Phosphine Ligands User Guide."

-

BenchChem. "Troubleshooting 5-Bromooxazole Couplings."

Sources

- 1. BJOC - Regioselective palladium-catalyzed ring-opening reactions of C1-substituted oxabicyclo[2,2,1]hepta-2,5-diene-2,3-dicarboxylates [beilstein-journals.org]

- 2. benchchem.com [benchchem.com]

- 3. Suzuki Coupling [organic-chemistry.org]

- 4. Mild and General Conditions for Negishi Cross-Coupling Enabled by the Use of Palladacycle Precatalysts - PMC [pmc.ncbi.nlm.nih.gov]

Stability of 5-Bromo-2-tert-butyl-1,3-oxazole in basic conditions

Technical Support Center: 5-Bromo-2-tert-butyl-1,3-oxazole

Executive Summary

5-Bromo-2-tert-butyl-1,3-oxazole is a robust heterocyclic scaffold primarily used as a precursor for C5-functionalization via metal-catalyzed cross-couplings or organometallic intermediates. Unlike unsubstituted oxazoles, which are prone to rapid ring opening in basic media, the bulky 2-tert-butyl group acts as a kinetic shield, significantly enhancing stability against nucleophilic attack at the C2 position. However, the C5-bromine atom introduces specific reactivities—namely Lithium-Halogen Exchange (Li-HE)—that must be managed carefully to prevent degradation.

This guide details the stability limits, reaction protocols, and troubleshooting steps for handling this compound under basic conditions.

Module 1: Base Compatibility Matrix

The following table summarizes the stability of 5-Bromo-2-tert-butyl-1,3-oxazole with common laboratory bases.

| Base Class | Specific Reagents | Stability Rating | Technical Notes |

| Aqueous Inorganic | NaHCO₃, Na₂CO₃, NaOH (1M) | High | Stable during standard extraction/workup. The tert-butyl group sterically blocks hydrolysis at C2. |

| Anhydrous Carbonates | K₂CO₃, Cs₂CO₃ | High | Excellent stability in DMF/Dioxane at elevated temperatures (80-100°C). Ideal for Suzuki couplings. |

| Strong Non-Nucleophilic | LiHMDS, LDA | Moderate | Potential for C4-deprotonation at low temps (-78°C). Risk of "Base-Catalyzed Halogen Dance" if warmed. |

| Organolithiums | n-BuLi, t-BuLi | Reactive | Does not survive as starting material. Undergoes rapid Lithium-Halogen Exchange (Li-HE) at -78°C. |

| Alkoxides | NaOMe, NaOtBu | High | Generally resistant to S_NAr at C5 due to electron-rich nature of the ring; stable in Buchwald conditions. |

Module 2: Critical Workflows & Protocols

Workflow A: Lithium-Halogen Exchange (C5-Functionalization)

Context: You want to convert the C5-Br to a C5-Nucleophile (e.g., C5-Li) to react with an aldehyde or electrophile.

The Mechanism: Reaction with n-BuLi effects rapid Lithium-Halogen Exchange (Li-HE) at C5. The resulting 5-lithio species is stable only at low temperatures.

-

Risk: If warmed above -50°C before quenching, the 5-lithio intermediate undergoes ring opening to form an acyclic isocyanide enolate (Schöllkopf-type fragmentation).

Protocol:

-

Dissolve 5-Bromo-2-tert-butyl-1,3-oxazole in anhydrous THF (0.2 M).

-

Cool to -78°C (Internal temperature; use a probe).

-

Add n-BuLi (1.05 equiv) dropwise over 15 mins.

-

Stir at -78°C for exactly 30 mins. (Do not over-stir).

-

Add electrophile (e.g., aldehyde, DMF) at -78°C.

-

Allow to warm to 0°C slowly only after electrophile addition is complete.

Workflow B: Palladium-Catalyzed Cross-Coupling (Suzuki/Buchwald)

Context: You are coupling the oxazole to a boronic acid or amine.[1]

Stability Insight: The oxazole ring is highly stable to the carbonate/phosphate bases used here (K₂CO₃, K₃PO₄). The primary failure mode is not ring degradation, but rather protodebromination (loss of Br replaced by H) if the catalyst cycle is slow.

Recommendation:

-